2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
2,3-Dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived compound characterized by a 6-methoxy-substituted benzothiazole core linked to a 2,3-dimethoxybenzamide moiety. Benzothiazoles are heterocyclic systems known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The methoxy groups on both the benzothiazole and benzamide rings likely influence electronic properties, solubility, and binding interactions.
Properties
IUPAC Name |
2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-10-7-8-12-14(9-10)24-17(18-12)19-16(20)11-5-4-6-13(22-2)15(11)23-3/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWBPPBMTWURIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dioxane .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2,3-Dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural variations and their implications:
Key Observations :
- Substituent Position : Methoxy groups at the 6-position of benzothiazole are common (target compound, BTC-j, ), favoring π-stacking and H-bonding .
- Electron Effects : Methoxy (electron-donating) vs. chloro/fluoro (electron-withdrawing) groups modulate electronic density, impacting interactions with targets like DNA gyrase .
Computational and Docking Studies
- BTC-j : Docking with DNA gyrase (PDB: 3G75) revealed interactions with Asp73 and Arg76 residues, critical for activity . The target compound’s dimethoxy groups may engage in similar or enhanced interactions.
- Adamantyl Derivative : Rigid adamantyl moiety may restrict conformational flexibility, affecting target binding .
Biological Activity
2,3-Dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a benzothiazole moiety which is significant for its biological activity. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit promising anticancer properties.
Case Study: Anticancer Efficacy
In a study assessing various benzothiazole derivatives, the compound showed significant cytotoxic effects against breast cancer cell lines (MDA-MB-231) with an IC50 value of 26.2 ± 0.9 µM . This suggests that the compound effectively induces apoptosis in cancer cells while exhibiting selectivity over non-malignant cells (MCF-10A) .
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | MDA-MB-231 | 26.2 ± 0.9 | Significant cytotoxicity |
| Other Benzothiazole Derivatives | MCF-10A | >100 | Low cytotoxicity |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research has shown that it possesses activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
In vitro tests revealed that this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus ATCC 25,923 | 16 | High |
| Methicillin-resistant S. aureus ATCC 43300 | 32 | Moderate |
| Escherichia coli | 32 | Moderate |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, which may involve the activation of caspases and the disruption of mitochondrial membrane potential.
- Antibacterial Mechanism : The antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
